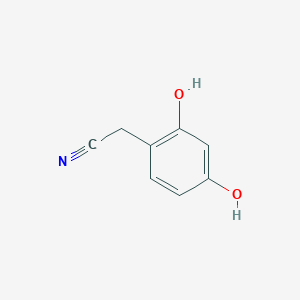

(2,4-Dihydroxyphenyl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-(2,4-dihydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUJMKQLZZYAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566258 | |

| Record name | (2,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57576-34-8 | |

| Record name | (2,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4-Dihydroxyphenyl)acetonitrile: Physicochemical Properties, Synthesis, and Biological Outlook

For Researchers, Scientists, and Drug Development Professionals

(2,4-Dihydroxyphenyl)acetonitrile , also known as 2,4-dihydroxybenzeneacetonitrile, is a phenolic nitrile that has garnered interest due to its presence in natural sources and its potential as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, methods for its synthesis and purification, and an exploration of its potential biological activities.

Core Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57576-34-8 | [1][2][3] |

| Molecular Formula | C₈H₇NO₂ | [1][2][3] |

| Molecular Weight | 149.15 g/mol | [1][2][3] |

| Physical Form | Powder | [1] |

| Boiling Point (Predicted) | 375.3 ± 11.0 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 180.8 ± 19.3 °C | [4] |

| pKa (Predicted) | 9.11 ± 0.35 | - |

| Solubility | Soluble in chloroform, dichloromethane, DMSO. | - |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, with the Houben-Hoesch reaction being a prominent method for the formation of hydroxyaryl ketones and related structures. This reaction involves the condensation of a phenol (B47542) or a phenolic ether with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride.[4][5][6]

Experimental Protocol: Synthesis via Houben-Hoesch Reaction

A potential synthetic route to this compound involves the reaction of resorcinol (B1680541) with chloroacetonitrile (B46850). The following is a generalized protocol based on the principles of the Houben-Hoesch reaction.

Materials:

-

Resorcinol

-

Chloroacetonitrile

-

Anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃)

-

Dry ether or another suitable inert solvent

-

Dry hydrogen chloride (HCl) gas

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Apparatus for reactions under anhydrous conditions and for distillation/crystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a drying tube, a solution of resorcinol and chloroacetonitrile in dry ether is prepared.

-

Catalyst Addition: Anhydrous zinc chloride is added to the stirred solution.

-

Reaction: A stream of dry hydrogen chloride gas is passed through the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating for several hours to allow for the formation of the ketimine intermediate.

-

Workup: The reaction mixture is poured onto ice and hydrolyzed with aqueous hydrochloric acid. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

References

(2,4-Dihydroxyphenyl)acetonitrile molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of (2,4-Dihydroxyphenyl)acetonitrile. It includes a summary of its physicochemical data, a detailed experimental protocol for its synthesis, and a visualization of its potential mechanism of action as a tyrosinase inhibitor.

Molecular Structure and Formula

This compound, a member of the hydroxyphenylacetonitrile family, is a phenolic compound characterized by a phenyl ring substituted with two hydroxyl groups at positions 2 and 4, and an acetonitrile (B52724) group.

Molecular Formula: C₈H₇NO₂

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 57576-34-8 | [1][2][3][4][5] |

| Molecular Weight | 149.15 g/mol | [1][6] |

| Exact Mass | 149.047678466 u | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 375.3 ± 11.0 °C at 760 mmHg | [1] |

| Flash Point | 180.8 ± 19.3 °C | [1] |

| Refractive Index | 1.619 | [1] |

| Topological Polar Surface Area | 64.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the preparation of hydroxyphenylacetonitriles.

Materials:

-

2,4-Dihydroxybenzyl alcohol

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Glacial acetic acid

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 2,4-dihydroxybenzyl alcohol in dimethyl sulfoxide.

-

Add potassium cyanide to the solution.

-

Heat the mixture to 125°C with vigorous stirring.

-

Slowly add glacial acetic acid dropwise to the reaction mixture over a period of 1 hour.

-

After the addition is complete, continue stirring the mixture at 125°C for an additional 2 hours.

-

Cool the reaction mixture to approximately 90°C.

-

Remove the dimethyl sulfoxide by distillation under reduced pressure.

-

To the residue, add water and chloroform and stir to partition the product.

-

Separate the chloroform layer. Extract the aqueous layer again with chloroform.

-

Combine the organic extracts and wash them with water.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate.

-

Filter the solution and remove the chloroform by rotary evaporation to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel synthesized tyrosinase inhibitor: (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate as an azo-resveratrol analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources and Isolation of (2,4-Dihydroxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dihydroxyphenyl)acetonitrile, a phenolic nitrile, is a naturally occurring compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its known natural sources and details the methodologies for its isolation and purification. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation. Additionally, this guide explores the known biological activities of this compound, offering insights into its potential therapeutic relevance.

Natural Sources

This compound has been identified in a limited number of plant species, suggesting a specialized biosynthetic pathway. The primary documented natural sources are:

-

Erica scoparia L. (Ericaceae): Commonly known as green heather, this flowering plant is a well-established source of this compound. The compound was first isolated from this species in 1975.[1]

-

Diploclisia glaucescens (Blume) Diels (Menispermaceae): This flowering vine, found in parts of Asia, is another confirmed natural source of this compound.

While other species within the Erica genus are rich in various phenolic compounds, this compound has, to date, been specifically identified in Erica scoparia. Further phytochemical screening of related species may reveal additional sources.

Isolation Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The specific protocols vary depending on the plant material and the scale of the isolation.

Isolation from Erica scoparia

The foundational method for the isolation of this compound from Erica scoparia was described by Ballester et al. (1975). While the full text of the original publication is not widely available, subsequent citations and general phytochemical practices allow for the reconstruction of a likely methodology.

Experimental Protocol:

-

Plant Material Preparation:

-

Aerial parts of Erica scoparia are collected and air-dried in a well-ventilated area, protected from direct sunlight.

-

The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a polar solvent. A mixture of methanol (B129727) and water is commonly effective for extracting phenolic compounds.

-

Maceration, percolation, or Soxhlet extraction can be employed. For a laboratory-scale preparation, maceration is a straightforward approach:

-

Suspend the powdered plant material in a methanol:water (e.g., 80:20 v/v) solution at a ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

-

Combine the filtrates.

-

-

-

Solvent Partitioning and Fractionation:

-

The combined crude extract is concentrated under reduced pressure to remove the methanol.

-

The resulting aqueous suspension is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence would be:

-

Partitioning against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Subsequent partitioning against a solvent of intermediate polarity, such as ethyl acetate (B1210297), which is effective for extracting many phenolic compounds. This compound is expected to partition into the ethyl acetate fraction.

-

-

-

Chromatographic Purification:

-

The dried ethyl acetate fraction is subjected to column chromatography for further purification.

-

Column Chromatography:

-

A silica (B1680970) gel column is a standard choice for the separation of phenolic compounds.

-

The column is eluted with a gradient of increasing polarity, for example, starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is recommended.

-

A typical mobile phase would be a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

-

-

General Isolation Workflow from Plant Material

The following diagram illustrates a general workflow for the isolation of this compound from a plant source.

Quantitative Data

Currently, there is a significant lack of published quantitative data regarding the yield and purity of this compound isolated from its natural sources. The original 1975 publication by Ballester et al. does not specify the yield. Future research should focus on quantifying the concentration of this compound in Erica scoparia and Diploclisia glaucescens to assess the feasibility of these species as viable sources for larger-scale production.

| Parameter | Erica scoparia | Diploclisia glaucescens | Reference |

| Yield (%) | Not Reported | Not Reported | |

| Purity (%) | Not Reported | Not Reported |

Biological Activity and Signaling Pathways

The biological activity of pure this compound is not yet extensively studied. However, its chemical structure as a dihydroxyphenolic compound suggests potential antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which may have implications for conditions associated with oxidative stress.

At present, there are no specific studies that delineate the interaction of this compound with known biological signaling pathways such as NF-κB or MAPK. Research into the bioactivity of this compound is a promising area for future investigation.

Hypothetical Antioxidant Mechanism

The dihydroxy substitution on the phenyl ring suggests a potential mechanism for antioxidant activity through the donation of hydrogen atoms to neutralize free radicals.

Conclusion and Future Directions

This compound is a natural product with a confirmed presence in Erica scoparia and Diploclisia glaucescens. While foundational isolation methodologies have been established, there is a clear need for further research to:

-

Quantify the yield and purity of the compound from its natural sources.

-

Optimize isolation protocols for higher efficiency and scalability.

-

Investigate the biological activities of the purified compound, particularly its potential antioxidant, anti-inflammatory, and cytotoxic effects.

-

Elucidate its interactions with key biological signaling pathways to understand its mechanism of action at a molecular level.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing natural product. The development of a robust understanding of its chemistry and biology will be crucial in unlocking its potential for drug development and other biomedical applications.

References

In Vitro Biological Activity of (2,4-Dihydroxyphenyl)acetonitrile: A Technical Overview

Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vitro biological activity data for (2,4-Dihydroxyphenyl)acetonitrile. The following technical guide is a hypothetical framework based on the anticipated activities of a phenolic compound of this structure, drawing parallels from studies on structurally related molecules. The quantitative data, experimental protocols, and signaling pathways described herein are representative examples and should be used as a reference for designing and conducting new research on this specific compound.

Introduction

This compound is a natural product found in Erica scoparia.[1][2] Its chemical structure, featuring a resorcinol (B1680541) (1,3-dihydroxybenzene) moiety attached to an acetonitrile (B52724) group, suggests potential for a range of biological activities. Phenolic compounds are well-known for their antioxidant properties due to their ability to donate hydrogen atoms and scavenge free radicals. Furthermore, many dihydroxylated phenolic structures exhibit anti-inflammatory, cytotoxic, and enzyme-inhibiting effects. This guide provides a comprehensive overview of the potential in vitro biological activities of this compound, including detailed experimental methodologies and potential mechanisms of action.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from in vitro assays to characterize the biological activity of this compound.

Table 1: Antioxidant Activity

| Assay Type | Method | Endpoint | Result (IC₅₀/EC₅₀ in µM) | Positive Control |

| Radical Scavenging | DPPH Assay | IC₅₀ | Data not available | Ascorbic Acid / Trolox |

| Radical Scavenging | ABTS Assay | IC₅₀ | Data not available | Ascorbic Acid / Trolox |

| Oxygen Radical Absorbance | ORAC Assay | µmol TE/µmol | Data not available | Trolox |

Table 2: Cytotoxicity in Human Cell Lines

| Cell Line | Cancer Type | Assay | Exposure Time (h) | Result (IC₅₀ in µM) | Positive Control |

| A549 | Lung Carcinoma | MTT Assay | 48 | Data not available | Doxorubicin |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | 48 | Data not available | Doxorubicin |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | 48 | Data not available | Doxorubicin |

| RAW 264.7 | Murine Macrophage | LDH Release Assay | 24 | Data not available | Triton X-100 |

Table 3: Anti-inflammatory Activity

| Cell Line | Assay | Parameter Measured | Result (IC₅₀ in µM) | Positive Control |

| RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | Data not available | Dexamethasone |

| RAW 264.7 | ELISA | TNF-α Secretion | Data not available | Dexamethasone |

| RAW 264.7 | ELISA | IL-6 Secretion | Data not available | Dexamethasone |

Table 4: Enzyme Inhibition Activity

| Enzyme | Assay Principle | Result (IC₅₀ in µM) | Positive Control |

| Cyclooxygenase-2 (COX-2) | Colorimetric/Fluorometric | Data not available | Celecoxib |

| 5-Lipoxygenase (5-LOX) | Colorimetric/Fluorometric | Data not available | Zileuton |

| Tyrosinase | Spectrophotometric | Data not available | Kojic Acid |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of this compound in methanol (B129727) or DMSO.

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add varying concentrations of the test compound to different wells.

-

Add the methanolic DPPH solution to each well to initiate the reaction.

-

Include a control (methanol + DPPH) and a blank (methanol + test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC₅₀ value is determined by plotting the percentage of scavenging against the compound concentration.

-

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

The IC₅₀ value is determined from the dose-response curve.

-

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

-

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include untreated and LPS-only controls.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production and determine the IC₅₀ value.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential experimental workflow and a key signaling pathway that could be modulated by this compound.

Caption: A generalized workflow for the in vitro biological evaluation of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Potential Mechanism of Action of (2,4-Dihydroxyphenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dihydroxyphenyl)acetonitrile, a natural compound identified in Erica scoparia, possesses a unique chemical architecture combining a resorcinol (B1680541) core with a cyanomethyl group.[1] While direct pharmacological studies on this specific molecule are limited, its structural relationship to well-characterized resorcinol and cyanophenol derivatives allows for the formulation of a hypothetical mechanism of action. This technical guide outlines potential biological activities, cellular targets, and signaling pathways that this compound may modulate. The proposed mechanisms are primarily centered around tyrosinase inhibition, antioxidant activity, and anti-inflammatory effects through the modulation of key signaling cascades such as NF-κB and TGF-β. This document provides a foundational framework to guide future preclinical research and drug discovery efforts.

Introduction

This compound, also known as 4-cyanoresorcinol, is a phenolic compound with the molecular formula C₈H₇NO₂. Its structure is characterized by a benzene (B151609) ring with two hydroxyl groups at positions 2 and 4, and an acetonitrile (B52724) group at position 1. The resorcinol moiety is a common feature in a variety of biologically active molecules, known for a range of effects including antiseptic, anti-inflammatory, and tyrosinase-inhibiting properties.[2][3] The presence of the nitrile group also offers potential for unique biological interactions.[4][5] This guide will explore the potential mechanisms of action of this compound based on a hypothetico-deductive analysis of its structural components.

Proposed Mechanisms of Action

Based on the known activities of structurally related compounds, the potential mechanisms of action for this compound can be categorized into three primary areas: enzyme inhibition, antioxidant activity, and modulation of inflammatory signaling pathways.

Enzyme Inhibition: Tyrosinase

Resorcinol derivatives are well-documented as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[6][7][8][9] The 4-substituted resorcinol motif, in particular, has been shown to be crucial for high inhibitory activity.[10]

-

Hypothetical Mechanism: this compound, being a 4-substituted resorcinol, is hypothesized to act as a competitive inhibitor of tyrosinase. The resorcinol core can chelate the copper ions within the active site of the enzyme, thereby preventing the binding and subsequent oxidation of its natural substrate, L-tyrosine. This would lead to a reduction in melanin production, suggesting potential applications in treating hyperpigmentation disorders.

Antioxidant Activity

Phenolic compounds, including resorcinols, are known to exhibit significant antioxidant properties due to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals.

-

Hypothetical Mechanism: The two hydroxyl groups on the resorcinol ring of this compound are predicted to confer potent radical scavenging activity. The compound could directly neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage implicated in aging and various pathologies.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Resorcinol derivatives have been shown to modulate key inflammatory signaling pathways.

-

2.3.1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12][13][14][15]

-

Hypothetical Mechanism: It is proposed that this compound may inhibit the activation of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65/p50 heterodimer would remain sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

-

-

2.3.2. TGF-β Signaling Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide array of cellular processes, including inflammation, fibrosis, and tissue repair.[16][17][18][19][20]

-

Hypothetical Mechanism: Based on the activity of related compounds, this compound might modulate the TGF-β signaling pathway. It could potentially interfere with the binding of TGF-β to its receptor or inhibit the phosphorylation of downstream SMAD proteins. By modulating this pathway, the compound could influence processes such as extracellular matrix deposition and immune cell function.

-

Quantitative Data Summary (Hypothetical)

Due to the lack of direct experimental data for this compound, the following tables present hypothetical quantitative data based on the activities of related resorcinol derivatives. These values should be considered as predictive targets for future experimental validation.

Table 1: Hypothetical Enzyme Inhibition Data

| Enzyme Target | Assay Type | Predicted IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Mushroom Tyrosinase | Spectrophotometric | 5 - 20 | 4-Hexylresorcinol | ~1 |

| Cyclooxygenase-2 (COX-2) | ELISA | 10 - 50 | Celecoxib (B62257) | ~0.04 |

Table 2: Hypothetical Antioxidant Activity Data

| Assay | Predicted EC₅₀ (µg/mL) | Reference Compound | Reference EC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 15 - 40 | Ascorbic Acid | ~5 |

| ABTS Radical Scavenging | 10 - 30 | Trolox | ~8 |

Detailed Experimental Protocols

The following are detailed, generalized protocols for assessing the hypothesized biological activities of this compound.

Tyrosinase Inhibition Assay

This protocol is adapted from standard methods for determining tyrosinase inhibitory activity.[21][22][23][24][25]

-

Reagents and Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Phosphate (B84403) Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound (or kojic acid) to respective wells.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

-

Measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance of the reaction with the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity.[26][27][28][29]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (Test Compound)

-

Ascorbic Acid (Positive Control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add 100 µL of various concentrations of the test compound (or ascorbic acid) to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol instead of the test compound.

-

The EC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing COX-1 and COX-2 inhibition.[30][31][32][33][34]

-

Reagents and Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic Acid (Substrate)

-

This compound (Test Compound)

-

Celecoxib (Positive Control for COX-2)

-

Tris-HCl buffer (pH 8.0)

-

Prostaglandin E₂ (PGE₂) ELISA kit

-

-

Procedure:

-

Prepare stock solutions of the test compound and celecoxib in a suitable solvent (e.g., DMSO).

-

In microcentrifuge tubes, prepare a reaction mixture containing Tris-HCl buffer, the respective COX enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug).

-

Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

-

The percentage of COX inhibition is calculated by comparing the PGE₂ levels in the sample tubes to the control tubes (without the test compound).

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Visualizations

Signaling Pathways

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Proposed modulation of the TGF-β signaling pathway.

Experimental Workflow

Caption: A logical workflow for investigating the proposed mechanisms.

Conclusion

While direct experimental evidence remains to be established, the structural characteristics of this compound strongly suggest a potential for multifaceted biological activity. Based on the well-documented pharmacology of its resorcinol and cyanophenol components, it is reasonable to hypothesize that this compound may act as a tyrosinase inhibitor, an antioxidant, and a modulator of key inflammatory signaling pathways, including NF-κB and TGF-β. The experimental protocols and hypothetical frameworks presented in this guide are intended to serve as a robust starting point for researchers to systematically investigate and validate these potential mechanisms of action, ultimately paving the way for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 3. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of certain resorcinol derivatives on the tyrosinase activity and the growth of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-kB pathway overview | Abcam [abcam.com]

- 14. cusabio.com [cusabio.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 17. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 18. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sinobiological.com [sinobiological.com]

- 20. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 21. benchchem.com [benchchem.com]

- 22. activeconceptsllc.com [activeconceptsllc.com]

- 23. sigmaaldrich.cn [sigmaaldrich.cn]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2.4. Antioxidant Activity Determined by DPPH•, ABTS and CUPRAC Assays [bio-protocol.org]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]

- 33. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 34. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Review of (2,4-Dihydroxyphenyl)acetonitrile: Synthesis, Properties, and Biological Activities

(2,4-Dihydroxyphenyl)acetonitrile , a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of the studies conducted on this molecule, with a focus on its synthesis, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this compound.

Physicochemical Properties

This compound, with the chemical formula C₈H₇NO₂, is a solid at room temperature. Its molecular weight is 149.15 g/mol . While detailed experimental data on its physical properties are not extensively reported in the literature, its structure, featuring a nitrile group and two hydroxyl groups on a benzene (B151609) ring, suggests it possesses both polar and non-polar characteristics, influencing its solubility and reactivity.

| Property | Value | Reference |

| CAS Number | 57576-34-8 | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

Synthesis of this compound

A general procedure for the synthesis of a related compound, 2-(4-hydroxyphenyl)acetonitrile, involves the reaction of 4-hydroxybenzyl alcohol with sodium cyanide in an ethanol-water mixture. This method, however, starts from a different precursor. Another described synthesis for hydroxyphenylacetonitriles involves the reaction of the corresponding hydroxybenzyl alcohol with hydrogen cyanide in a suitable solvent.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Spectral Data

Detailed, experimentally verified spectral data for this compound are scarce in the public domain. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the hydroxyl protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (around 6.0-7.5 ppm). The methylene protons would be expected to appear as a singlet further upfield. The chemical shifts of the hydroxyl protons can be variable and may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The aromatic carbons would resonate in the range of 100-160 ppm. The nitrile carbon would appear at a lower field, typically around 115-125 ppm.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (149.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitrile group (CN), hydroxyl groups (OH), and cleavage of the bond between the aromatic ring and the acetonitrile moiety.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (around 3200-3600 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-H stretching and C=C bending vibrations of the aromatic ring.

Biological Activity

The biological activities of this compound have not been extensively studied. However, research on related dihydroxyphenyl derivatives suggests potential for various pharmacological effects.

Antifungal Activity: A study on a series of 1-(2,4-dihydroxyphenyl) ethanone (B97240) derivatives, which share the same dihydroxyphenyl moiety, demonstrated significant in vitro antifungal activity against a range of phytopathogenic fungi.[2] This suggests that the 2,4-dihydroxyphenyl scaffold may be a promising pharmacophore for the development of novel antifungal agents. The study identified that an α,β-unsaturated ketone unit was important for the fungicidal action of the tested compounds.[2]

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. A study on various dihydroxy- and trihydroxyphenolic acids highlighted that the number and position of hydroxyl groups on the aromatic ring significantly influence their antioxidant capacity.[3] Although this compound was not specifically tested, its dihydroxyphenyl structure suggests it may possess antioxidant activity.

Potential Signaling Pathways: Given the limited direct research on this compound, any discussion of its involvement in signaling pathways is speculative. However, based on the activities of other phenolic compounds, potential interactions with pathways related to oxidative stress, inflammation, and cell proliferation could be areas for future investigation.

Experimental Workflow for Biological Activity Screening:

Caption: General workflow for screening the biological activity of this compound.

Conclusion and Future Directions

This compound is a natural product with a chemical structure that suggests potential for interesting biological activities. However, the current body of scientific literature on this specific compound is limited. There is a clear need for further research to establish a reliable and scalable synthetic protocol, to fully characterize its physicochemical and spectral properties, and to systematically evaluate its pharmacological profile. Future studies should focus on elucidating its potential antimicrobial, antioxidant, and cytotoxic effects, as well as investigating its mechanisms of action and potential involvement in cellular signaling pathways. Such research will be crucial in determining the viability of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant profile of dihydroxy- and trihydroxyphenolic acids--a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,4-Dihydroxyphenyl)acetonitrile: From Discovery to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dihydroxyphenyl)acetonitrile, a naturally occurring phenolic compound, has garnered significant interest within the scientific community. Initially discovered as a natural product, its structural similarity to known tyrosinase inhibitors has prompted investigations into its synthesis and biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Furthermore, it delves into its potential as a tyrosinase inhibitor, exploring the underlying signaling pathways and offering detailed experimental protocols for its synthesis and analysis. This document serves as a critical resource for researchers in medicinal chemistry, pharmacology, and drug development exploring the potential of this and related compounds.

Introduction and Historical Context

This compound, also known as 2,4-dihydroxybenzyl cyanide, is a phenolic compound first isolated from the plant Erica scoparia in 1975 by Ballester, A., et al.[1]. It has also been identified in Diploclisia glaucescens. Its discovery as a natural product laid the groundwork for further investigation into its chemical and biological properties. The presence of a resorcinol (B1680541) (1,3-dihydroxybenzene) moiety is a key structural feature, as this functional group is present in numerous compounds known to exhibit potent biological activities, particularly as tyrosinase inhibitors.

Physicochemical Properties

| Property | This compound | 2-(4-Hydroxyphenyl)acetonitrile |

| Molecular Formula | C₈H₇NO₂ | C₈H₇NO |

| Molecular Weight | 149.15 g/mol | 133.15 g/mol |

| Appearance | Powder[2] | Yellow solid[3] |

| Melting Point | Not available | 67-70 °C[3] |

| Boiling Point | Not available | 330 °C at 756 mmHg[3] |

| CAS Number | 57576-34-8 | 14191-95-8 |

Synthesis of this compound

While the first specific synthetic route to this compound is not explicitly detailed in the surveyed literature, a plausible and efficient method involves the conversion of 2,4-dihydroxybenzaldehyde (B120756). This precursor is readily synthesized from resorcinol via methods such as the Vilsmeier-Haack or Gattermann reactions[4][5][6]. The subsequent conversion of the aldehyde to the nitrile can be achieved through various established organic chemistry methodologies. One such common method involves the formation of a tosylhydrazone followed by treatment with a cyanide source.

Experimental Protocol: Synthesis from 2,4-Dihydroxybenzaldehyde

This protocol is a representative method based on established chemical transformations for similar substrates.

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol (Vilsmeier-Haack Reaction)

-

Materials: Resorcinol, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), acetonitrile (B52724), ice, hydrochloric acid.

-

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, cool a solution of DMF in acetonitrile to 0-5 °C.

-

Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature below 10 °C.

-

To this Vilsmeier reagent, add a solution of resorcinol in acetonitrile dropwise, keeping the reaction temperature below 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and hydrolyze the intermediate by heating.

-

Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dihydroxybenzaldehyde.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Conversion of 2,4-Dihydroxybenzaldehyde to this compound

-

Materials: 2,4-Dihydroxybenzaldehyde, p-toluenesulfonylhydrazide (TsNHNH₂), potassium cyanide (KCN), methanol (B129727), hydrochloric acid.

-

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde in methanol.

-

Add an equimolar amount of p-toluenesulfonylhydrazide and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for several hours to form the corresponding tosylhydrazone.

-

Cool the reaction mixture and isolate the tosylhydrazone precipitate by filtration.

-

In a separate flask, dissolve the dried tosylhydrazone in a suitable solvent like methanol or DMF.

-

Add an excess of potassium cyanide and heat the mixture.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction, pour it into water, and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain crude this compound.

-

Purify the final product by column chromatography.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectral Data Analysis (Predicted)

While experimental spectra for this compound are not available in the provided search results, a prediction of the key spectral features can be made based on its structure and data from analogous compounds.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Aromatic protons (3H, complex splitting pattern), methylene (B1212753) protons (-CH₂CN, singlet, ~3.7 ppm), hydroxyl protons (2H, broad singlets, chemical shift solvent dependent). |

| ¹³C NMR | Aromatic carbons (6C, with quaternary carbons at higher chemical shifts), methylene carbon (-CH₂CN, ~20-30 ppm), nitrile carbon (-CN, ~117-120 ppm). |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~3200-3500), C≡N stretch (~2250), C=C aromatic stretch (~1600, 1500), C-O stretch (~1250). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 149. Fragmentation may involve loss of HCN (m/z = 122) and subsequent fragmentation of the dihydroxybenzyl cation. |

Biological Activity: Tyrosinase Inhibition

The most significant potential biological activity of this compound lies in its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Numerous studies have demonstrated that compounds containing a 2,4-dihydroxyphenyl moiety are potent inhibitors of this enzyme[7][8].

Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Phenolic compounds, particularly those with a resorcinol structure, can act as competitive inhibitors by binding to the active site of the enzyme, often chelating the copper ions, and preventing the substrate from binding[7][9]. The number and position of hydroxyl groups on the phenyl ring are critical for inhibitory activity[10].

Signaling Pathway of Melanogenesis Inhibition

Tyrosinase inhibitors exert their effects by interrupting the melanogenesis signaling cascade. A key pathway involves the activation of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte survival and differentiation and a key transcriptional activator of tyrosinase and other melanogenic enzymes. The cAMP/PKA/CREB signaling pathway is a major upstream regulator of MITF expression[11][12][13]. By inhibiting tyrosinase activity, compounds like this compound can reduce the production of melanin, leading to a skin-lightening effect.

Caption: Inhibition of the melanogenesis signaling pathway.

Comparative Tyrosinase Inhibitory Activity

While the specific IC₅₀ value for this compound is not available in the searched literature, numerous derivatives containing the 2,4-dihydroxyphenyl moiety have shown potent tyrosinase inhibition, often exceeding that of the well-known inhibitor, kojic acid.

| Compound | IC₅₀ (µM) vs. Mushroom Tyrosinase | Reference |

| Kojic Acid | ~16.7 - 22.8 | [8][14][15] |

| 2,2',4,4'-Tetrahydroxychalcone | 0.08 | [7] |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 (monophenolase) | [7] |

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | 0.0020 | [8] |

These data strongly suggest that this compound is a promising candidate for tyrosinase inhibition.

Conclusion and Future Directions

This compound is a natural product with significant potential as a tyrosinase inhibitor, a property conferred by its 2,4-dihydroxyphenyl structural motif. While its initial discovery was from natural sources, established synthetic routes for related compounds provide a clear path for its laboratory preparation. The strong tyrosinase inhibitory activity of closely related analogs suggests that this compound is a compelling molecule for further investigation in the development of novel skin-lightening agents and treatments for hyperpigmentation disorders.

Future research should focus on the development of a high-yield, scalable synthesis of this compound. A thorough experimental characterization of its physicochemical and spectral properties is also warranted. Crucially, in vitro and in vivo studies are needed to determine its precise IC₅₀ value against tyrosinase, elucidate its exact mechanism of inhibition, and evaluate its efficacy and safety as a potential therapeutic or cosmetic agent. Further exploration of its effects on the various signaling pathways involved in melanogenesis will provide a deeper understanding of its biological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 5. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 6. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds | Semantic Scholar [semanticscholar.org]

- 10. Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tyrosinase activity ic50: Topics by Science.gov [science.gov]

A Comprehensive Spectroscopic and Analytical Guide to (2,4-Dihydroxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2,4-Dihydroxyphenyl)acetonitrile. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on analogous compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, such as 2,4-dihydroxybenzonitrile (B1587391) and other substituted phenols and acetonitriles.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH (Position 4) |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH (Position 2) |

| ~7.0 - 7.2 | Doublet | 1H | Ar-H (Position 6) |

| ~6.3 - 6.5 | Doublet | 1H | Ar-H (Position 5) |

| ~6.2 - 6.4 | Singlet | 1H | Ar-H (Position 3) |

| ~3.8 - 4.0 | Singlet | 2H | -CH₂-CN |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-OH (Position 4) |

| ~158 | C-OH (Position 2) |

| ~132 | Ar-C (Position 6) |

| ~118 | -C≡N |

| ~110 | Ar-C (Position 1) |

| ~107 | Ar-C (Position 5) |

| ~103 | Ar-C (Position 3) |

| ~20 | -CH₂-CN |

Table 3: Predicted FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Weak | Aliphatic C-H Stretch (-CH₂-) |

| 2260 - 2240 | Medium | C≡N Stretch |

| 1620 - 1580 | Strong | Aromatic C=C Bending |

| 1520 - 1480 | Strong | Aromatic C=C Bending |

| 1450 - 1400 | Medium | C-H Bending (-CH₂-) |

| 1300 - 1200 | Strong | C-O Stretch (Phenolic) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 122 | ~70 | [M - HCN]⁺ |

| 109 | ~50 | [M - CH₂CN]⁺ |

| 94 | ~40 | [M - HCN - CO]⁺ |

| 65 | ~30 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the sample holder.

-

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction to obtain the final infrared spectrum of the sample.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range from m/z 40 to 500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Caption: Relationship between molecular structure and expected NMR signals.

References

(2,4-Dihydroxyphenyl)acetonitrile: A Technical Guide on a Natural Compound with Unexplored Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dihydroxyphenyl)acetonitrile, a natural product isolated from Erica scoparia[1], presents a chemical scaffold with potential for therapeutic applications. As a member of the hydroxyphenylacetonitrile family, it possesses structural features, namely a catechol-like ring and a nitrile group, that suggest the possibility of various pharmacological activities. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its biological effects. This technical guide summarizes the current state of knowledge on this compound, and more importantly, outlines a hypothetical framework for its pharmacological investigation. By providing potential screening strategies and discussing plausible mechanisms of action based on its structural motifs, this document aims to stimulate and guide future research into the therapeutic potential of this underexplored natural compound.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. This compound is a phenolic compound first identified in the plant Erica scoparia[1]. Its structure, featuring a resorcinol (B1680541) moiety attached to an acetonitrile (B52724) group, is intriguing from a medicinal chemistry perspective. The dihydroxyphenyl group is a common feature in many biologically active compounds, including antioxidants and enzyme inhibitors, while the nitrile group can act as a key pharmacophore in various drug classes.

Despite its availability from chemical suppliers[1][2][3][4], there is a notable absence of published studies detailing the pharmacological profile of this compound. This guide, therefore, serves a dual purpose: to consolidate the limited existing information and to propose a strategic path for future research and development.

Chemical Profile

-

IUPAC Name: this compound

-

Synonyms: 2,4-dihydroxybenzyl cyanide, Homogentisic acid nitrile

-

Molecular Formula: C₈H₇NO₂

-

Molecular Weight: 149.15 g/mol

-

CAS Number: 57576-34-8

Known Biological Information

As of the date of this publication, there is no specific quantitative data, such as IC50 or EC50 values, from biological assays of this compound in the public domain. The compound is listed as a natural product, and its primary known origin is Erica scoparia[1].

Hypothetical Therapeutic Potential and Pharmacological Profile

Based on the structural characteristics of this compound, several potential therapeutic activities can be hypothesized. These hypotheses are intended to serve as a foundation for future experimental investigation.

Antioxidant Activity

The 2,4-dihydroxyphenyl moiety is a structural alert for antioxidant activity. Phenolic compounds, particularly those with multiple hydroxyl groups, can act as radical scavengers and metal chelators.

-

Plausible Mechanism: The hydroxyl groups on the aromatic ring can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory properties. This is often linked to their antioxidant activity and their ability to modulate inflammatory signaling pathways.

-

Plausible Mechanism: this compound could potentially inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or modulate signaling pathways such as the NF-κB pathway, which is a key regulator of inflammation.

Cytotoxicity and Anticancer Potential

The nitrile group is present in several approved anticancer drugs. While the nitrile in this compound is attached to a benzyl (B1604629) group, its electronic properties could contribute to interactions with biological targets. The phenolic portion could also contribute to cytotoxic effects against cancer cells, a property observed in many natural phenols.

-

Plausible Mechanism: Potential mechanisms could include the induction of apoptosis, inhibition of topoisomerases, or interference with cell cycle regulation.

Proposed Experimental Protocols for Pharmacological Screening

To elucidate the pharmacological profile of this compound, a systematic screening approach is recommended. The following are detailed methodologies for key initial experiments.

In Vitro Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare serial dilutions of the compound in a 96-well microplate.

-

Add a freshly prepared solution of DPPH in methanol (B129727) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and incubating in the dark overnight.

-

Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of ~0.7 at 734 nm.

-

Add serial dilutions of this compound to a 96-well plate.

-

Add the diluted ABTS radical solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use Trolox as a standard and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

-

In Vitro Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Measure cell viability using the MTT assay to rule out cytotoxicity.

-

Use a known iNOS inhibitor, such as L-NAME, as a positive control.

-

In Vitro Cytotoxicity Assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay against Cancer Cell Lines:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to attach.

-

Treat the cells with serial dilutions of this compound for 48 or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Use a standard chemotherapeutic agent (e.g., doxorubicin) as a positive control.

-

Visualizations of Hypothetical Workflows and Signaling Pathways

The following diagrams are provided as illustrative examples of experimental workflows and potential biological pathways that could be relevant to the study of this compound.

Conclusion and Future Directions

This compound is a natural product with a chemical structure that suggests potential therapeutic value, particularly in the areas of antioxidant and anti-inflammatory activity. To date, its pharmacological profile remains largely unexplored. This guide has outlined a series of established experimental protocols that can be employed to systematically investigate its biological activities. Future research should focus on performing these in vitro screening assays to identify any significant biological effects. Positive results would warrant further investigation into the mechanism of action, including the identification of specific molecular targets and the elucidation of relevant signaling pathways. Subsequent in vivo studies in appropriate animal models would then be necessary to validate its therapeutic potential. The exploration of this compound represents an opportunity to uncover a novel bioactive agent from a natural source.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. This compound | Sura Cell [suracell.com]

- 4. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,4-Dihydroxyphenyl)acetonitrile and Its Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dihydroxyphenyl)acetonitrile, a naturally occurring compound, and its synthetic analogs represent a promising class of molecules with diverse biological activities. The core resorcinol (B1680541) acetonitrile (B52724) scaffold is a key pharmacophore in the design of various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. Particular emphasis is placed on their well-documented role as tyrosinase inhibitors for the management of hyperpigmentation disorders. Additionally, emerging evidence of their potential as antimicrobial, antioxidant, and anti-inflammatory agents is explored. This document aims to serve as a valuable resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to facilitate further investigation and application of this versatile chemical scaffold.

Introduction

This compound is a phenolic compound that has garnered significant interest in the scientific community due to its presence in natural sources and the therapeutic potential of its derivatives. The structural motif of a phenylacetonitrile (B145931) substituted with hydroxyl groups provides a fertile ground for chemical modifications to modulate its physicochemical properties and biological activities. The resorcinol moiety (1,3-dihydroxybenzene) is a well-known structural alert for tyrosinase inhibition, making this class of compounds a primary focus for the development of skin-depigmenting agents. This guide delves into the technical aspects of working with these compounds, from their synthesis to the elucidation of their biological functions.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through various organic chemistry routes. A common strategy involves the reaction of a suitably substituted phenol (B47542) with a source of the cyanomethyl group.

General Synthesis of 2-(Hydroxyphenyl)acetonitriles

A concise method for the synthesis of 2-(2-hydroxyphenyl)acetonitriles involves the reaction of 2-(1-tosylalkyl)phenols with trimethylsilyl (B98337) cyanide in the presence of a fluoride (B91410) source and a base. This reaction proceeds through the in situ generation of an o-quinone methide intermediate, which is then trapped by the cyanide anion.

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)acetonitriles

-

Materials: 2-(1-tosylalkyl)phenol (0.40 mmol), trimethylsilyl cyanide (60 μL, 0.48 mmol), tetrabutylammonium (B224687) fluoride (TBAF) (1 mol·L⁻¹ in THF, 58 μL, 0.058 mmol), potassium carbonate (K₂CO₃) (66 mg, 0.48 mmol), acetonitrile (4 mL), water, ethyl acetate (B1210297), petroleum ether, anhydrous sodium sulfate (B86663).

-

Procedure:

-

A reaction mixture of 2-(1-tosylalkyl)phenol, trimethylsilyl cyanide, TBAF, and K₂CO₃ in acetonitrile is stirred at 80 °C for 12 hours.

-

The reaction mixture is then cooled to room temperature.

-

Water (20 mL) is added to the mixture.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica (B1680970) gel using petroleum ether and ethyl acetate as the eluent to yield the desired 2-(2-hydroxyphenyl)acetonitrile.

-

Synthesis of p-Methoxyphenylacetonitrile (A Related Analog)

Experimental Protocol: Synthesis of p-Methoxyphenylacetonitrile [1]

-

Materials: Anisyl alcohol (1 mole), concentrated hydrochloric acid (248 mL), granular calcium chloride, finely powdered sodium cyanide (1.5 moles), sodium iodide (10 g), dry acetone (B3395972) (500 mL), benzene (B151609), anhydrous sodium sulfate.

-

Procedure:

-

Preparation of Anisyl Chloride: Anisyl alcohol is vigorously stirred with concentrated hydrochloric acid for 15 minutes. The lower layer (anisyl chloride) is separated, dried over calcium chloride, and filtered.

-

Cyanation: The dried anisyl chloride is placed in a flask with sodium cyanide, sodium iodide, and dry acetone. The mixture is heated under reflux with vigorous stirring for 16–20 hours.

-

Work-up: The mixture is cooled and filtered. The acetone is removed from the filtrate by distillation. The residual oil is taken up in benzene and washed with hot water.

-

Purification: The benzene solution is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The residual p-methoxyphenylacetonitrile is purified by vacuum distillation.

-

To adapt this for this compound, one would start with 2,4-dihydroxybenzyl alcohol, and protection of the hydroxyl groups would likely be necessary before the chlorination and cyanation steps, followed by a final deprotection step.

Biological Activities and Quantitative Data

The primary biological activity associated with this compound derivatives is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. However, emerging research suggests potential for other therapeutic applications.

Tyrosinase Inhibition and Anti-Melanogenesis

The 2,4-dihydroxyphenyl moiety is a well-established pharmacophore for tyrosinase inhibition. These compounds act as competitive inhibitors, likely by chelating the copper ions in the active site of the enzyme.

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives and Analogs

| Compound | Derivative Type | IC₅₀ (µM) | Inhibition Type | Reference |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Thiophene Chalcone | 0.013 (tyrosine hydroxylase), 0.93 (dopa oxidase) | Competitive | |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl cinnamate | Cinnamic Acid Derivative | 0.0089 | Competitive | |

| 4,6-dihydroxyaurone with 3,4-dichlorophenyl group | Aurone | 6.3 | Mixed | [2] |

| Geranyloxycoumarin derivative (3k) | Coumarin | 0.67 | Not specified | [3] |

| Kojic Acid (Reference) | 136.5 ± 11.5 | Competitive | [2] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is a standard method for evaluating the inhibitory potential of compounds against mushroom tyrosinase.

-